molecular formula C9H18O B13580912 1-Cyclopropylhexan-1-ol

1-Cyclopropylhexan-1-ol

Cat. No.: B13580912
M. Wt: 142.24 g/mol
InChI Key: WORZTKGENJDWCD-UHFFFAOYSA-N
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Description

1-Cyclopropylhexan-1-ol is a monohydric alcohol characterized by a cyclopropane ring attached to the first carbon of a six-carbon aliphatic chain. Synthesized via a method yielding 79%, it exists as a colorless oil, with structural confirmation achieved through NMR, IR, and HRMS analyses. The compound’s molecular formula, C₉H₁₉O (MW 142.24 g/mol), aligns with its spectral data, confirming the presence of the cyclopropane moiety and hydroxyl group . Its synthesis efficiency and stability under standard conditions make it a candidate for further exploration in organic synthesis and material science.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-cyclopropylhexan-1-ol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-9(10)8-6-7-8/h8-10H,2-7H2,1H3

InChI Key

WORZTKGENJDWCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1CC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: 1-Cyclopropylhexan-1-ol can be synthesized through various routes. One common method involves the reaction of cyclopropylmethyl chloride with n-pentylmagnesium bromide (Grignard reagent). The resulting alcohol undergoes hydrolysis to yield this compound.

Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial synthesis are not widely available in the literature.

Chemical Reactions Analysis

1-Cyclopropylhexan-1-ol participates in several chemical reactions:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding cyclopropylalkane.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common reagents and conditions:

    Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major products:

  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Cyclopropylalkanes.

Scientific Research Applications

1-Cyclopropylhexan-1-ol finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Studied for pharmacological properties.

    Industry: Employed in fragrance and flavor industries.

Mechanism of Action

The exact mechanism by which 1-Cyclopropylhexan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-Containing Alcohols

  • Cyclopropyl(phenyl)methanol (C₁₀H₁₃O): This compound shares the cyclopropane group but substitutes the hexanol chain with a phenyl group. Its higher yield (83%) and similar physical state (colorless oil) suggest comparable synthetic accessibility.
  • 1-Ethynylcyclohexan-1-ol (C₈H₁₂O) : Featuring an ethynyl group instead of a cyclopropane, this compound achieves a 99% synthesis yield. Its NMR data (δ = 4.39 ppm for hydroxyl) contrasts with 1-Cyclopropylhexan-1-ol, reflecting differences in hydrogen bonding and steric environments .

Cyclohexanol Derivatives

  • Cyclohexanol (C₆H₁₂O): A six-membered cyclic alcohol lacking the cyclopropane group. Cyclohexanol’s lower molecular weight may enhance volatility but reduce thermal stability compared to the cyclopropane-containing analog .

Branched-Chain Alcohols

  • 2-Ethylhexan-1-ol (C₈H₁₈O): A branched primary alcohol (MW 130.23 g/mol) regulated under REACH for industrial applications. Its linear isomer, 1-hexanol, lacks the cyclopropane group, resulting in lower ring strain and differing reactivity profiles. The ethyl branch in 2-ethylhexan-1-ol enhances hydrophobicity, whereas this compound’s cyclopropane may increase rigidity .

Substituted Cyclohexanols

  • 4-Propylcyclohexan-1-ol (C₉H₁₈O) : This positional isomer (MW 142.24 g/mol) shares the same molecular weight as this compound but features a propyl group at the 4-position. The substituent’s location influences conformational stability, with cis/trans isomerism possible, unlike the fixed cyclopropane geometry .
  • 1-Methyl-4-(1-methylethyl)-2-cyclohexen-1-ol (C₁₀H₁₈O) : A bicyclic derivative with a double bond, this compound (MW 154.25 g/mol) demonstrates how unsaturation and additional substituents can modulate solubility and reactivity compared to saturated analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Synthesis Yield Key Structural Feature
This compound - C₉H₁₉O 142.24 Colorless oil 79% Cyclopropane at C1
Cyclopropyl(phenyl)methanol - C₁₀H₁₃O 149.21 Colorless oil 83% Phenyl-cyclopropane
Cyclohexanol 108-93-0 C₆H₁₂O 100.16 Liquid - Six-membered cyclic alcohol
2-Ethylhexan-1-ol 104-76-7 C₈H₁₈O 130.23 Liquid - Branched ethyl group at C2
Cyclohexanemethanol 100-49-2 C₇H₁₄O 114.19 - - Hydroxymethyl on cyclohexane
1-Ethynylcyclohexan-1-ol - C₈H₁₂O 124.18 Pale-yellow liquid 99% Ethynyl group at C1

Research Findings and Implications

  • Synthesis Efficiency : this compound’s 79% yield is moderate compared to 1-Ethynylcyclohexan-1-ol (99%), suggesting room for optimization in cyclopropane-introduction methodologies .
  • Regulatory and Industrial Context : While 2-ethylhexan-1-ol is regulated under REACH for broad industrial use, this compound’s applications remain underexplored, warranting studies on its stability and toxicity .

Biological Activity

1-Cyclopropylhexan-1-ol is a cyclic alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique cyclopropyl structure may influence its interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves the functionalization of cyclopropane derivatives. A common method includes the palladium-catalyzed oxidative functionalization of cyclopropanes, which can yield various alcohol derivatives through selective reactions under controlled conditions. For example, reactions utilizing oxidants like PhI(OAc)₂ have shown promising results in generating alcohols from cyclopropyl precursors .

Antimicrobial Activity

Recent studies have indicated that compounds related to cyclopropyl alcohols exhibit antimicrobial properties. The structure of this compound may contribute to its effectiveness against certain bacterial strains. For instance, derivatives with similar structural motifs have demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

Several case studies have highlighted the biological implications of cyclopropyl alcohols:

  • Anticancer Study : A study evaluating the effects of various cyclopropyl derivatives on K562 cells found that compounds induced apoptosis through mitochondrial pathways. The study reported significant increases in caspase activity after prolonged exposure to these compounds, suggesting a potential mechanism for their anticancer effects .
  • Antimicrobial Evaluation : In another investigation, a series of cyclopropyl derivatives were screened for their antibacterial properties against clinical strains. The results indicated that certain modifications in the cyclopropyl structure could enhance antimicrobial efficacy, underscoring the importance of structure-activity relationships (SAR) in drug design .

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